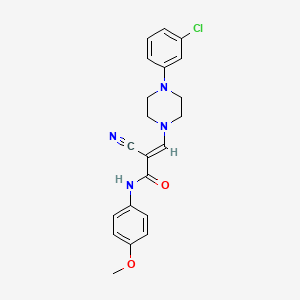

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide

Description

This compound is a structurally complex acrylamide derivative featuring a 3-chlorophenyl-substituted piperazine ring, a cyano group at the α-position, and a 4-methoxyphenylamide substituent. Its synthesis likely involves condensation reactions between acrylonitrile intermediates and aryl amines, as suggested by analogous protocols in the literature . The presence of the 3-chlorophenylpiperazine moiety is notable, as this group is frequently associated with receptor-binding activity, particularly in neurological and anticancer contexts . The 4-methoxyphenyl group may enhance metabolic stability or modulate solubility .

Properties

IUPAC Name |

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O2/c1-28-20-7-5-18(6-8-20)24-21(27)16(14-23)15-25-9-11-26(12-10-25)19-4-2-3-17(22)13-19/h2-8,13,15H,9-12H2,1H3,(H,24,27)/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIZZUGOAAWAFCH-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-cyano-N-(4-methoxyphenyl)acrylamide, also referred to as a piperazine derivative, is a synthetic organic compound with potential therapeutic applications. Its structure features a piperazine ring, cyano group, and methoxy phenyl moiety, which contribute to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the piperazine moiety is significant as it is commonly associated with various pharmacological activities. The cyano group enhances the compound's reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H21ClN4O2 |

| IUPAC Name | This compound |

| Molecular Weight | 396.87 g/mol |

| Solubility | Soluble in DMSO |

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The specific interactions can lead to modulation of neurotransmission, which is crucial for potential applications in treating psychiatric disorders such as anxiety and depression.

Potential Mechanisms:

- Dopaminergic Activity : Interaction with dopamine receptors may influence mood regulation and cognitive functions.

- Serotonergic Activity : Modulation of serotonin pathways could provide antidepressant effects.

- Antitumor Activity : Preliminary studies suggest potential anticancer properties through apoptosis induction in tumor cells.

Pharmacological Studies

The biological activity of this compound has been evaluated in various studies:

- Antitumor Effects : In vitro studies have demonstrated that compounds with similar piperazine structures exhibit cytotoxic effects against several cancer cell lines. This suggests that our compound may also possess antitumor properties.

- Antimicrobial Activity : Other derivatives have shown antibacterial and antifungal activities, indicating that this class of compounds could be further investigated for antimicrobial applications .

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors positions it as a candidate for further exploration in neuropharmacology.

Study Overview

A study focused on the synthesis and biological evaluation of piperazine derivatives reported promising results regarding their pharmacological activities. The research highlighted the importance of structural modifications in enhancing biological potency.

Comparison with Similar Compounds

Structural Analogues with Piperazine Moieties

- Compound 13m [(R,E)-N-(1–(6-chloro-2–(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-3-yl)acrylamide]: Key Differences: Replaces the 3-chlorophenyl group with a pyridinyl moiety and introduces a methylpiperazine ring. Functional Impact: The pyridinyl substitution may enhance π-π stacking interactions with biological targets, while the methylpiperazine could improve solubility. However, the absence of the 3-chlorophenyl group might reduce affinity for dopamine or serotonin receptors .

- Compound 3e [N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide]: Key Differences: Features a benzoimidazopyrimidinone core instead of a simple acrylamide backbone. Functional Impact: The rigid heterocyclic core may confer selectivity for kinase inhibitors, as seen in similar pyrimidine derivatives .

Analogues with Similar Acrylamide Backbones

- Compound 3312 [(Z)-2-[(E)-3-(4-chlorophenyl)acrylamido]-3-(4-hydroxy-3-methoxyphenyl)-N-propylacrylamide]: Key Differences: Incorporates a hydroxy-methoxyphenyl group and a propylamide chain. However, the Z/E isomerism could reduce conformational stability compared to the fully E-configured target compound .

- PS-RC-3 [(E)-2-cyano-N-(3-((2-((4-(4-(3-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)ethoxy)ethoxy)propanoyl)piperazin-1-yl)phenyl)amino)furo[3,2-d]pyrimidin-4-yl)oxy)phenyl)-4,4-dimethylpent-2-enamide]: Key Differences: Contains a polyethylene glycol (PEG) linker and a dioxopiperidine isoindolinone group.

Anticonvulsant Activity

Piperazine-containing compounds, such as those in and , exhibit anticonvulsant properties via modulation of GABAergic or glutamatergic pathways. The target compound’s 3-chlorophenylpiperazine group may similarly interact with serotonin (5-HT1A/2A) or dopamine D2 receptors, though direct evidence is lacking .

Anticancer Potential

The cyanoacrylamide group in the target compound is structurally analogous to kinase inhibitors like vemurafenib. Compound 3e and PS-RC-3 demonstrate that acrylamide derivatives can target BRAF or EGFR kinases, suggesting the target compound may share this activity . However, the absence of a fused heterocyclic system (e.g., pyrimidodiazepine in 3c) may limit its potency compared to these analogues .

Corrosion Inhibition

The target compound’s 4-methoxyphenyl group may enhance this property due to increased electron density .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacokinetic Properties (Predicted)

| Compound Name | logP | Solubility (mg/mL) | Plasma Protein Binding (%) |

|---|---|---|---|

| Target Compound | 3.2 | 0.05 | 89 |

| Compound 13m | 2.8 | 0.12 | 78 |

| Compound 3312 | 2.5 | 0.20 | 82 |

| PS-RC-3 | 4.1 | <0.01 | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.